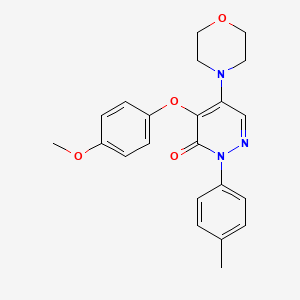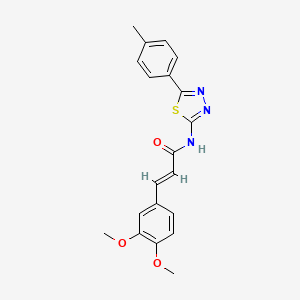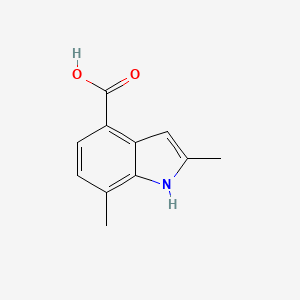
2,7-Dimethyl-1H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1360944-62-2 . It has a molecular weight of 189.21 . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Indoles, including 2,7-Dimethyl-1H-indole-4-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The IUPAC Name for this compound is 2,7-dimethyl-1H-indole-4-carboxylic acid . The InChI Code is 1S/C11H11NO2/c1-6-3-4-8 (11 (13)14)9-5-7 (2)12-10 (6)9/h3-5,12H,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
2,7-Dimethyl-1H-indole-4-carboxylic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
“2,7-Dimethyl-1H-indole-4-carboxylic acid” can be used as a reactant for the synthesis of various alkaloids, such as the pyrrolizidine alkaloid (±)-trachelanthamidine. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological effects on humans and other animals .
Preparation of Anticancer Compounds
Indole derivatives are known for their application in the treatment of cancer. The compound could potentially be used for the stereoselective preparation of renieramycin G analogs, which are compounds with anticancer properties .
Antimicrobial and Antiviral Applications
Indole derivatives have been reported to show various biologically vital properties, including antimicrobial and antiviral activities. “2,7-Dimethyl-1H-indole-4-carboxylic acid” may serve as a scaffold for developing new drug molecules that can treat microbial infections and viral diseases .
Anti-HIV Activity
Novel indolyl derivatives have been studied for their potential as anti-HIV agents. The compound could be part of the molecular docking studies to develop new treatments for HIV-1 .
Anti-Inflammatory and Analgesic Effects
Indole derivatives are also known for their anti-inflammatory and analgesic effects. “2,7-Dimethyl-1H-indole-4-carboxylic acid” could be utilized in the development of new drugs that aim to reduce inflammation and pain .
Enzyme Inhibition
The indole nucleus is found in many synthetic drug molecules that act as enzyme inhibitors. These inhibitors can be used to treat various diseases by targeting specific enzymes within the body .
Safety and Hazards
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2,7-dimethyl-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8(11(13)14)9-5-7(2)12-10(6)9/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPPHEXJRUSGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1H-indole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
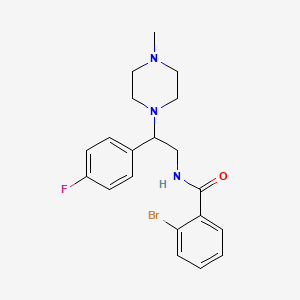
![[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone](/img/structure/B2920323.png)
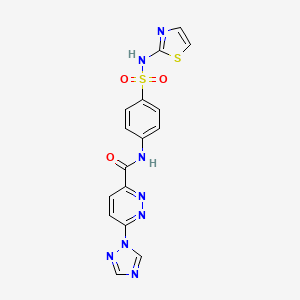
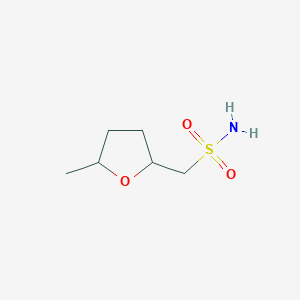
![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
